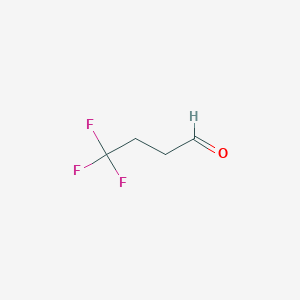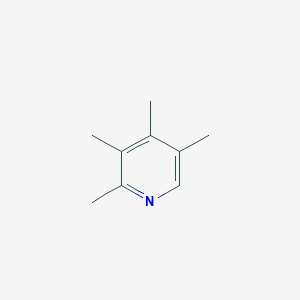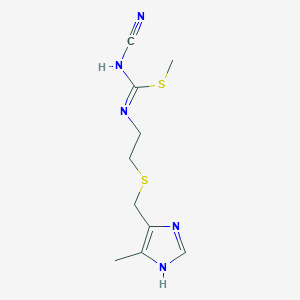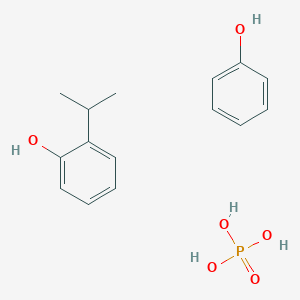
Phenol, isopropylated phenol, phosphorus oxychloride reaction product
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, isopropylated phenol, phosphorus oxychloride reaction product (IPPP) is a flame retardant that is widely used in various industries, including textiles, plastics, and electronics. The synthesis of IPPP involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride.
Mécanisme D'action
Phenol, isopropylated phenol, phosphorus oxychloride reaction product acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the combustible material, creating a protective char layer that prevents further combustion. The mechanism of action of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is similar to other phosphorus-based flame retardants, but Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to be more effective in some applications.
Effets Biochimiques Et Physiologiques
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been found to have some negative effects on human health and the environment. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It has also been found to have toxic effects on aquatic organisms and the environment. However, the levels of exposure to Phenol, isopropylated phenol, phosphorus oxychloride reaction product in most applications are low, and the risks to human health and the environment are considered to be relatively low.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has several advantages as a flame retardant, including its effectiveness, low cost, and ease of use. It is also compatible with a wide range of materials, including textiles, plastics, and electronics. However, Phenol, isopropylated phenol, phosphorus oxychloride reaction product has some limitations in lab experiments, including its potential toxicity and its impact on the environment. Researchers need to take these factors into account when using Phenol, isopropylated phenol, phosphorus oxychloride reaction product in lab experiments.
Orientations Futures
There are several future directions for research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product. One area of research is the development of new flame retardants that are more effective and less toxic than Phenol, isopropylated phenol, phosphorus oxychloride reaction product. Another area of research is the investigation of the environmental impact of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants. Researchers also need to explore the potential health effects of Phenol, isopropylated phenol, phosphorus oxychloride reaction product and other flame retardants on human health. Finally, there is a need for more research on the applications of Phenol, isopropylated phenol, phosphorus oxychloride reaction product in different industries and the development of new applications for this flame retardant.
Méthodes De Synthèse
The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product involves the reaction between phenol and isopropylated phenol with phosphorus oxychloride. The reaction takes place under controlled conditions, and the resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents. The synthesis of Phenol, isopropylated phenol, phosphorus oxychloride reaction product is a well-established process that has been optimized for industrial production.
Applications De Recherche Scientifique
Phenol, isopropylated phenol, phosphorus oxychloride reaction product has been extensively studied for its flame retardant properties. It has been used in various applications, including textiles, plastics, and electronics. The scientific research on Phenol, isopropylated phenol, phosphorus oxychloride reaction product has focused on its effectiveness as a flame retardant and its impact on human health and the environment. Studies have shown that Phenol, isopropylated phenol, phosphorus oxychloride reaction product is effective in reducing the flammability of materials, but it also has some negative effects on human health and the environment.
Propriétés
Numéro CAS |
68782-95-6 |
|---|---|
Nom du produit |
Phenol, isopropylated phenol, phosphorus oxychloride reaction product |
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
phenol;phosphoric acid;2-propan-2-ylphenol |
InChI |
InChI=1S/C9H12O.C6H6O.H3O4P/c1-7(2)8-5-3-4-6-9(8)10;7-6-4-2-1-3-5-6;1-5(2,3)4/h3-7,10H,1-2H3;1-5,7H;(H3,1,2,3,4) |
Clé InChI |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
SMILES canonique |
CC(C)C1=CC=CC=C1O.C1=CC=C(C=C1)O.OP(=O)(O)O |
Autres numéros CAS |
68782-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



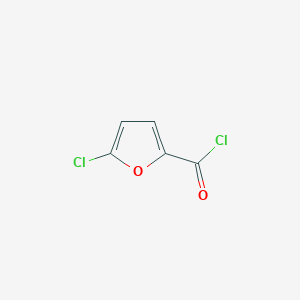
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
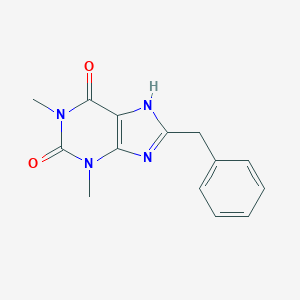
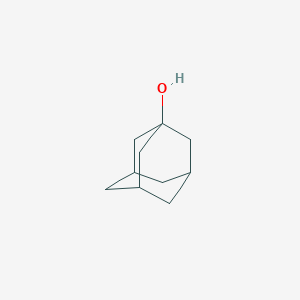
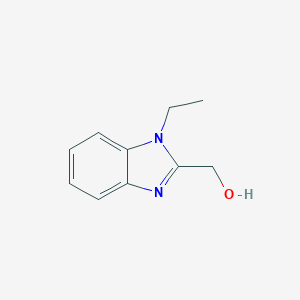
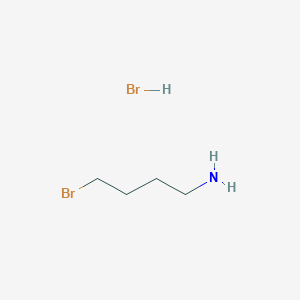
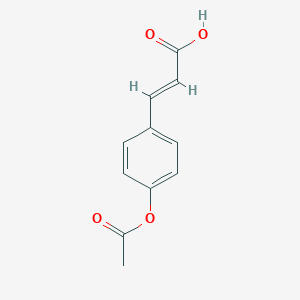
![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
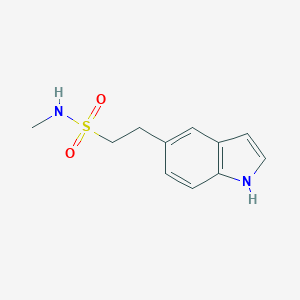
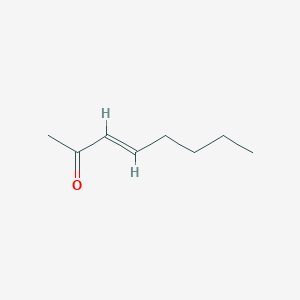
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
